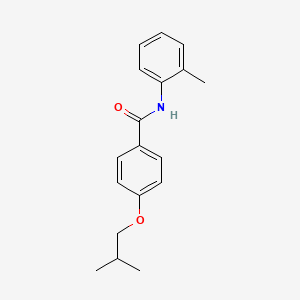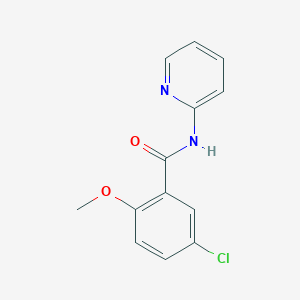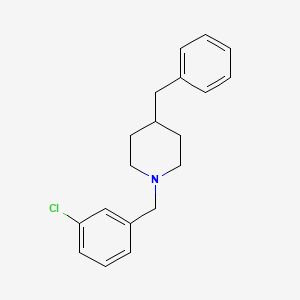![molecular formula C19H21N3OS B5851111 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5851111.png)
2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as MPPTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has anti-tumor properties by inhibiting the growth of cancer cells. 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in cancer cells and plays a role in the regulation of pH in the tumor microenvironment. Inhibition of CA IX activity by 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide leads to a decrease in pH, which inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to have various biochemical and physiological effects. Studies have shown that 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide can reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to reduce oxidative stress and increase the activity of antioxidant enzymes in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its specificity for CA IX, which makes it a useful tool for studying the role of CA IX in cancer cells. However, one limitation is that 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide may have off-target effects on other carbonic anhydrase enzymes, which can affect the interpretation of the results.
Zukünftige Richtungen
For the study of 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide include the development of more potent and selective inhibitors and the investigation of its role in other diseases.
Synthesemethoden
The synthesis of 2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 2-(1-pyrrolidinyl)aniline with 2-bromoacetophenone, followed by the reaction with thiosemicarbazide and then with 2-methylbenzoyl chloride. The final product is obtained through recrystallization in ethanol.
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-8-2-3-9-15(14)18(23)21-19(24)20-16-10-4-5-11-17(16)22-12-6-7-13-22/h2-5,8-11H,6-7,12-13H2,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKOHUKSEGQDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5851032.png)



![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B5851059.png)


![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)
